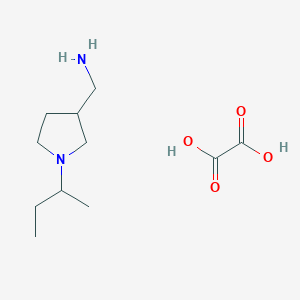

(1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

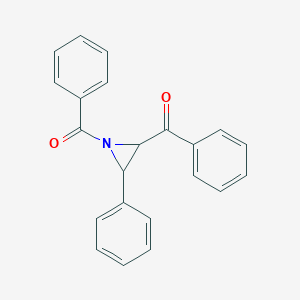

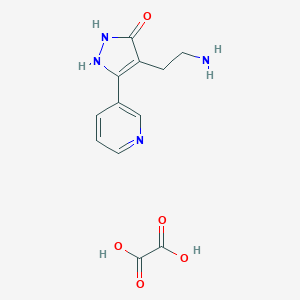

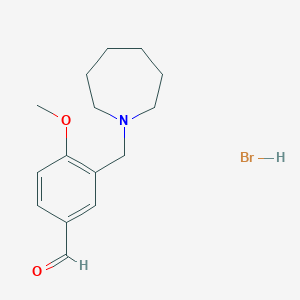

1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalate, commonly known as SBPMAO, is a versatile organic compound with a wide range of applications in scientific research. It is a tertiary amine, and its structure consists of a methyl group attached to an oxygen atom, a sec-butyl group, and a pyrrolidin-3-yl group. SBPMAO is used as a reagent in a variety of organic syntheses, and its unique properties have allowed it to be used in many scientific research applications.

科学的研究の応用

Pyrrolidine in Drug Discovery and Chemical Inhibition

Pyrrolidine derivatives are widely recognized for their utility in drug discovery due to their structural diversity and potential for bioactivity. The pyrrolidine ring, a five-membered saturated heterocycle, is a common feature in many bioactive molecules, contributing to stereochemical and pharmacophore diversity. This ring structure enhances the 3D profile of compounds, which is critical for target selectivity in medicinal chemistry (Giovanna Li Petri et al., 2021). Additionally, certain pyrrolidine derivatives have been utilized as chemical inhibitors to study the selectivity and potency of cytochrome P450 isoforms in drug metabolism, indicating their importance in predicting drug-drug interactions (S. C. Khojasteh et al., 2011).

Pyrrolidine Derivatives in Chemical Synthesis and Catalysis

The versatility of pyrrolidine and its derivatives extends beyond pharmacological applications to include roles in chemical synthesis and catalysis. Pyrrolidine-based surfactants, for example, demonstrate the capacity of pyrrolidine derivatives to act as surface-active agents, highlighting their potential in industrial applications (Robert B. Login, 1995). Such derivatives can improve water solubility, compatibility, and solvency of surfactants, offering insights into the broad utility of pyrrolidine structures in enhancing the performance of chemical compounds.

Pyrrolidine and Biological Activity

The incorporation of pyrrolidine rings into drug molecules can significantly affect their biological activity. Research has demonstrated the potential of pyrrolidine derivatives to serve as inhibitors for enzymes like matrix metalloproteinases (MMPs), which are implicated in various diseases. Pyrrolidine scaffolds have been used to develop inhibitors with low nanomolar activity against certain MMPs, emphasizing the scaffold's potential in therapeutic development (Xian-Chao Cheng et al., 2008).

特性

IUPAC Name |

(1-butan-2-ylpyrrolidin-3-yl)methanamine;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.C2H2O4/c1-3-8(2)11-5-4-9(6-10)7-11;3-1(4)2(5)6/h8-9H,3-7,10H2,1-2H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGWMGXCUQXDVMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1CCC(C1)CN.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(Sec-Butyl)pyrrolidin-3-yl)methanamine oxalate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate](/img/structure/B111284.png)

![2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B111352.png)